

Application Notes and Protocols for Angiogenin Inhibition Assays

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Compound of Interest

Compound Name: Angiogenin (108-122) (TFA)

Cat. No.: B15624142

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Introduction

Angiogenin (ANG) is a potent stimulus of angiogenesis, the physiological process involving the growth of new blood vessels.[1] It is a 14 kDa ribonuclease that plays a critical role in tumor growth and metastasis. The ribonucleolytic activity of angiogenin is essential for its angiogenic function.[2] Therefore, inhibiting this enzymatic activity presents a promising therapeutic strategy for cancer and other diseases characterized by excessive angiogenesis. These application notes provide detailed protocols for assessing the ribonucleolytic activity of angiogenin and for screening potential inhibitors.

Data Presentation: Inhibition of Angiogenin's Ribonucleolytic Activity

The following table summarizes the inhibitory potency of various small molecules against human angiogenin. The half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (K_i) are key parameters for comparing the efficacy of different inhibitors.

Compound ID	Inhibitor Name/Scaffold	Assay Type	IC50 (μM)	Ki (μM)	Reference
NCI 65828	8-amino-5-(4'-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate	Ribonucleolytic Activity Assay	-	81	[3] [4]
C-181431	4,4'-dicarboxy-3,3'-bis(naphthylamido)diphenylmethanone	Ribonucleolytic Activity Assay	-	41	[4]
Analog of NCI 65828	-	Ribonucleolytic Activity Assay	-	5 - 25	[5]
Analog of C-181431	-	Ribonucleolytic Activity Assay	-	5 - 25	[5]

Experimental Protocols

Ribonucleolytic Activity Assay using tRNA Cleavage

This protocol details a gel-based assay to directly measure the cleavage of transfer RNA (tRNA) by angiogenin, a hallmark of its enzymatic activity.

Materials:

- Recombinant human angiogenin
- Yeast tRNA

- Assay Buffer: 30 mM HEPES (pH 7.0), 30 mM NaCl, 2 mM MgCl₂, 0.01% BSA[2]
- Denaturing polyacrylamide gel (15%) with 8 M urea
- Methylene blue stain or a suitable RNA stain
- Stop solution (e.g., formamide-based loading dye with EDTA)
- Microcentrifuge tubes
- Heating block
- Gel electrophoresis apparatus and power supply

Procedure:

- Reaction Setup:
 - In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer and yeast tRNA (final concentration, e.g., 2 µg).
 - Add the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control without any inhibitor.
 - Pre-incubate the mixture at 37°C for 15 minutes.
- Enzyme Addition:
 - Initiate the reaction by adding recombinant human angiogenin to a final concentration of 0.2 µM.[2]
 - Incubate the reaction at 37°C.
- Time-Course Analysis:
 - At different time points (e.g., 0, 10, 20, 40, 60 minutes), withdraw aliquots of the reaction and immediately mix with an equal volume of stop solution to terminate the reaction.
- Gel Electrophoresis:

- Heat the samples at 95°C for 5 minutes to denature the RNA.
- Load the samples onto a 15% denaturing polyacrylamide gel containing 8 M urea.
- Run the gel until the dye front reaches the bottom.
- Visualization and Analysis:
 - Stain the gel with methylene blue or another suitable RNA stain to visualize the tRNA and its cleavage products.
 - Capture an image of the gel. The intensity of the intact tRNA band will decrease over time in the presence of active angiogenin, while smaller cleavage products will appear.
 - Quantify the band intensities to determine the rate of tRNA cleavage and the inhibitory effect of the test compounds.

Fluorescence Resonance Energy Transfer (FRET)-Based High-Throughput Assay

This protocol describes a continuous, fluorescence-based assay suitable for high-throughput screening of angiogenin inhibitors. The assay utilizes a fluorophore- and quencher-labeled RNA substrate. Cleavage of the substrate by angiogenin separates the fluorophore and quencher, resulting in an increase in fluorescence.

Materials:

- Recombinant human angiogenin
- FRET-based RNA substrate (custom synthesized with a fluorophore, e.g., FAM, and a quencher, e.g., Iowa Black FQ, at opposite ends)
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂[\[6\]](#)
- Test compounds and controls
- 384-well black microplates

- Fluorescence plate reader

Procedure:

- Assay Preparation:
 - In each well of a 384-well plate, add the assay buffer.
 - Add the test compounds at various concentrations. Include appropriate controls (no enzyme, no inhibitor).
- Substrate Addition:
 - Add the FRET-based RNA substrate to each well to a final concentration in the nanomolar range (optimization required).
- Reaction Initiation:
 - Initiate the reaction by adding recombinant human angiogenin to each well.
- Fluorescence Measurement:
 - Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
 - Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore over a set period (e.g., 60 minutes) with readings taken every 1-2 minutes.
- Data Analysis:
 - The rate of the reaction is determined from the initial linear portion of the fluorescence increase over time.
 - Calculate the percent inhibition for each compound concentration.
 - Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Yeast-Based Inhibitor Screening Assay

This protocol outlines a cell-based assay using the budding yeast *Saccharomyces cerevisiae* to screen for inhibitors of angiogenin's ribonucleolytic activity. This assay relies on the expression of human angiogenin in yeast, which can be toxic due to its RNase activity. Inhibitors of angiogenin will rescue yeast growth.

Materials:

- *Saccharomyces cerevisiae* strain (e.g., W303)
- Yeast expression vector (e.g., pYES2) with a galactose-inducible promoter (GAL1)
- Human angiogenin cDNA
- Yeast transformation reagents
- Selective yeast growth media (synthetic complete media lacking uracil, with either glucose or galactose as the carbon source)
- Test compounds
- 96-well microplates
- Microplate reader for measuring optical density (OD600)

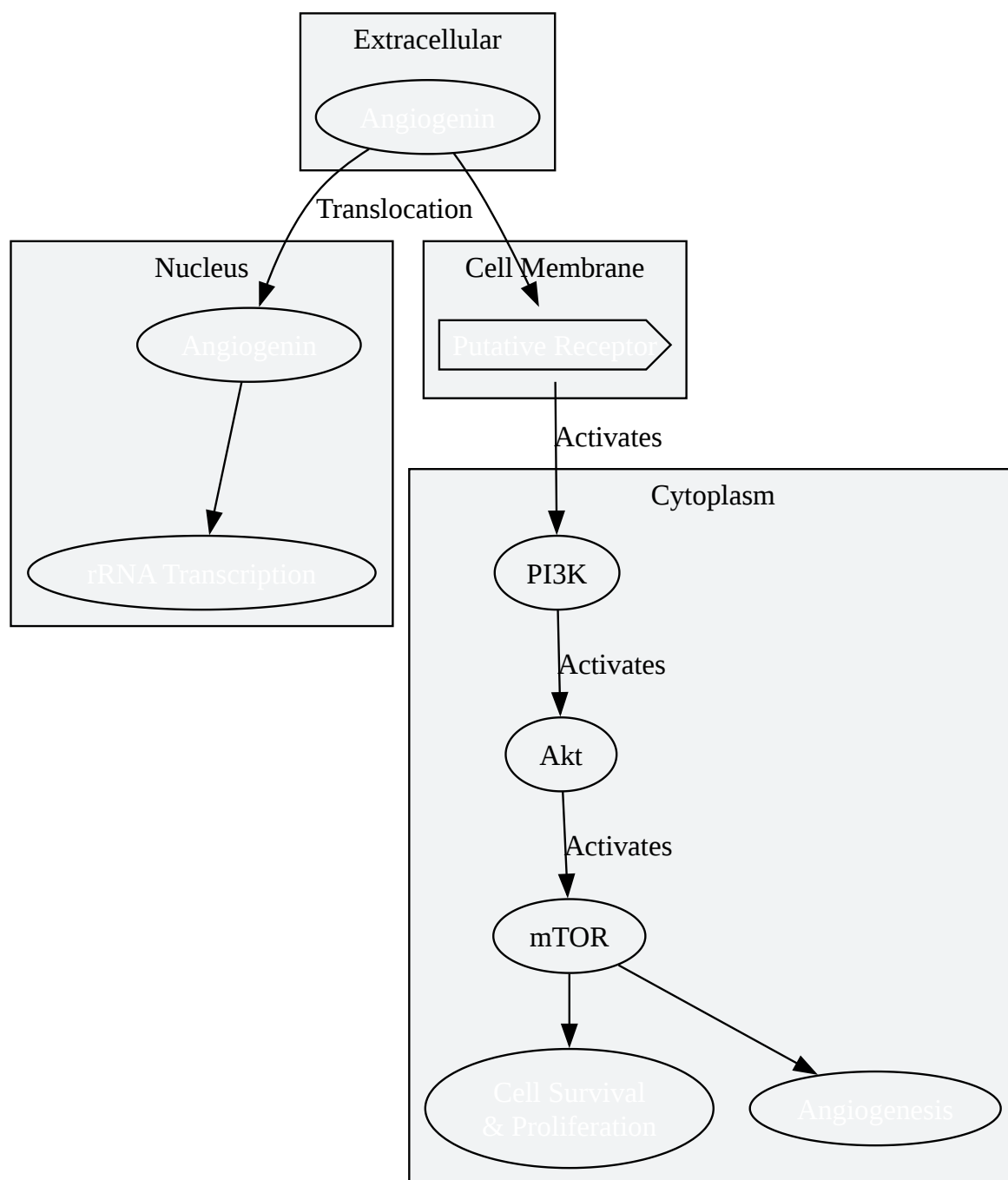
Procedure:

- Construct Preparation:
 - Clone the human angiogenin cDNA into the pYES2 vector under the control of the GAL1 promoter.
- Yeast Transformation:
 - Transform the yeast strain with the angiogenin expression plasmid.
 - Select for transformants on synthetic complete medium lacking uracil and containing 2% glucose.

- Inhibitor Screening:
 - In a 96-well plate, inoculate the transformed yeast into liquid synthetic complete medium lacking uracil with 2% raffinose (a non-inducing sugar) and grow overnight.
 - Add the test compounds at various concentrations to the wells.
 - Induce the expression of angiogenin by adding galactose to a final concentration of 2%.
 - Incubate the plates at 30°C.
- Growth Measurement:
 - Measure the optical density at 600 nm (OD600) at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
- Data Analysis:
 - Compare the growth curves of yeast treated with different compounds to the control (vehicle-treated).
 - Compounds that inhibit angiogenin's ribonucleolytic activity will rescue yeast growth, resulting in a higher OD600 compared to the control.
 - Promising hits can be further validated in the in vitro assays described above.

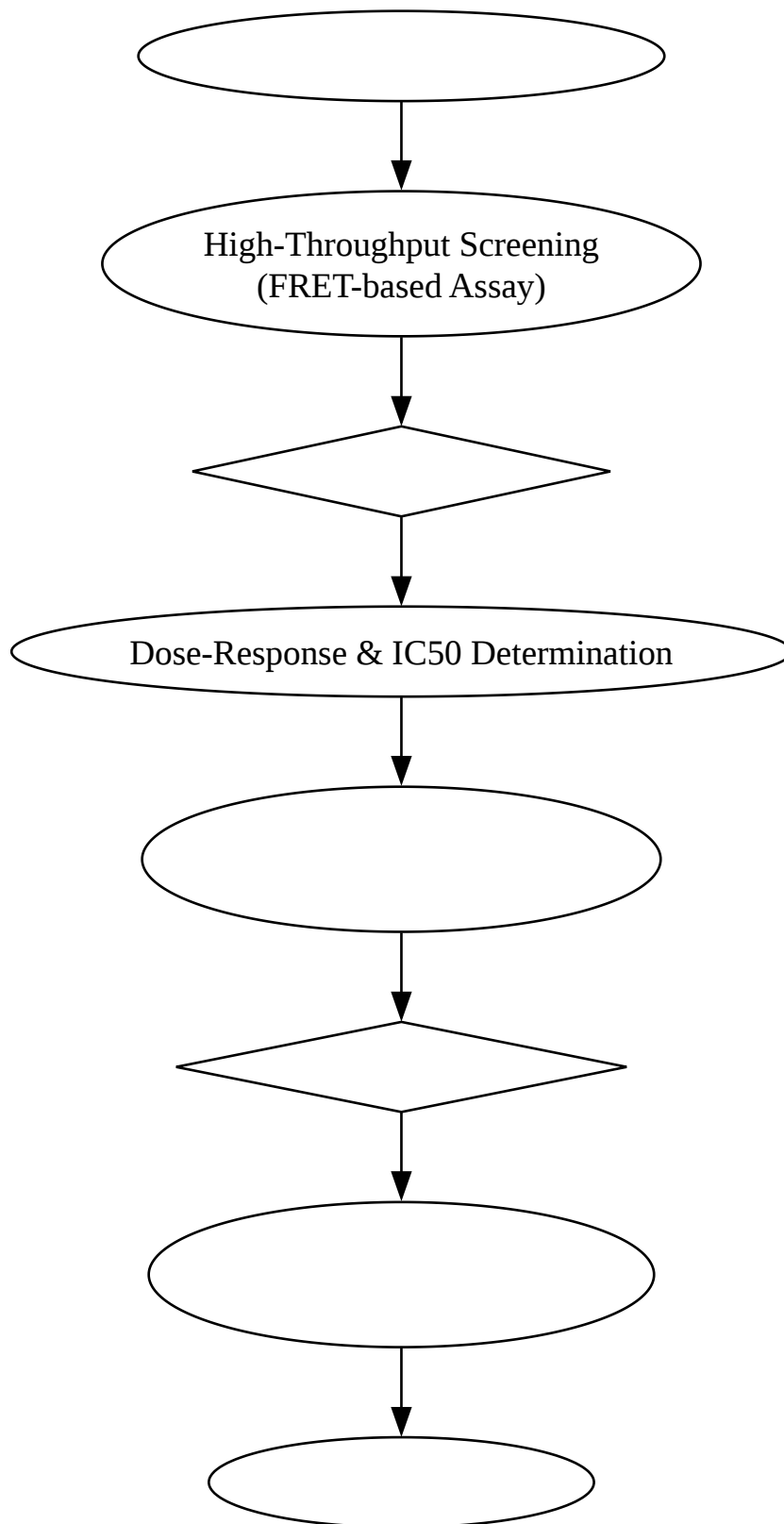
Mandatory Visualizations

Angiogenin Signaling Pathway



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Experimental Workflow for Angiogenesis Inhibitor Screening



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